molecular formula C23H17N3O6S B2934080 (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide CAS No. 866342-34-9

(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide

Cat. No.: B2934080
CAS No.: 866342-34-9
M. Wt: 463.46
InChI Key: ZRWROPZJYXQFLM-BZZOAKBMSA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of chromenes are explored for their potential as drug candidates. This compound could be evaluated for its efficacy and safety in treating specific diseases.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials might include benzenesulfonamide, 2H-1,3-benzodioxole, and chromene derivatives. Common synthetic routes could involve:

    Condensation Reactions: Combining benzenesulfonamide with chromene derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the chromene ring structure through intramolecular cyclization.

    Amidation Reactions: Introducing the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on its biological activity, which could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide: Unique due to its specific substituents and structural configuration.

    Chromene Derivatives: Compounds with similar core structures but different substituents.

    Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(1,3-benzodioxol-5-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6S/c27-22(24-16-10-11-20-21(13-16)31-14-30-20)18-12-15-6-4-5-9-19(15)32-23(18)25-26-33(28,29)17-7-2-1-3-8-17/h1-13,26H,14H2,(H,24,27)/b25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWROPZJYXQFLM-BZZOAKBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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